Cas no 134218-81-8 (5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine)

5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine is a protected nucleoside derivative widely used in oligonucleotide synthesis and medicinal chemistry research. The tert-butyldimethylsilyl (TBDMS) group at the 5'-position provides selective protection, enhancing stability during chemical transformations while allowing controlled deprotection under mild conditions. The 5-iodo modification offers a reactive handle for further functionalization via cross-coupling reactions, such as Sonogashira or Suzuki couplings, facilitating the synthesis of modified nucleosides or labeled analogs. This compound is particularly valuable in the development of antiviral and anticancer agents, where precise structural modifications are critical. Its high purity and well-characterized reactivity make it a reliable intermediate for advanced synthetic applications.
5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine structure
134218-81-8 structure
Product name:5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine
CAS No:134218-81-8
MF:C15H25IN2O5Si
Molecular Weight:468.3594
MDL:MFCD09264240
CID:2663047
PubChem ID:10027620

5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine 化学的及び物理的性質

名前と識別子

    • 1-((2R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione
    • 1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
    • 5'-O-TBDMS-5-iodo-2'-deoxycytidine
    • 5'-O-TBDMS-5-iodo-2'-deoxyuridine
    • 5'-O-(TERT-BUTYLDIMETHYLSILYL)-5-IODO-2'-DEOXYURIDINE
    • 5'-O-t-ButyldiMethylsilyl 2'-deoxy-5-iodo-uridine
    • 5'-O-(t-Butyldimethylsilyl)-5-iodo-2'-deoxyuridine
    • 2'-Deoxy-5'-O-TBDMS-5-Iodo-Uridine
    • OOAVDWDELLQGHO-QJPTWQEYSA-N
    • 5'-O- (t-Butyldimethylsilyl)-5-iodo-2'-deoxyuridine
    • 2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-5-i
    • C15H25IN2O5Si
    • AC-32243
    • 5??-O-t-Butyldimethylsilyl 2??-deoxy-5-iodo-uridine
    • DS-12408
    • SCHEMBL2120093
    • 1-[(2R,4S,5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxyoxolan-2-yl]-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • AKOS027340010
    • F12944
    • 2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-5-iodouridine
    • 5/'-O-(TERT-BUTYLDIMETHYLSILYL)-5-IODO-2/'-DEOXYURIDINE
    • 134218-81-8
    • MFCD09264240
    • 1-[(2R,4S,5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxyoxolan-2-yl]-5-iodo-3H-pyrimidine-2,4-dione
    • DTXSID20434404
    • CS-0161987
    • NB08643
    • 1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione
    • 5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine
    • MDL: MFCD09264240
    • インチ: 1S/C15H25IN2O5Si/c1-15(2,3)24(4,5)22-8-11-10(19)6-12(23-11)18-7-9(16)13(20)17-14(18)21/h7,10-12,19H,6,8H2,1-5H3,(H,17,20,21)/t10-,11+,12+/m0/s1
    • InChIKey: OOAVDWDELLQGHO-QJPTWQEYSA-N
    • SMILES: IC1C(N([H])C(N(C=1[H])[C@@]1([H])C([H])([H])[C@@]([H])([C@@]([H])(C([H])([H])O[Si](C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O1)O[H])=O)=O

計算された属性

  • 精确分子量: 468.05775g/mol
  • 同位素质量: 468.05775g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 561
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.1

じっけんとくせい

  • Color/Form: No data avaiable
  • 密度みつど: 1.52±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 218-219 ºC
  • Boiling Point: No data available
  • フラッシュポイント: No data available
  • Solubility: 極微溶性(0.19 g/l)(25ºC)、
  • PSA: 93.81000
  • LogP: 2.22370

5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine Security Information

5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D849959-250mg
2'-Deoxy-5'-O-TBDMS-5-Iodo-Uridine
134218-81-8 98%
250mg
¥1,211.40 2022-01-13
eNovation Chemicals LLC
Y1000541-5g
1-((2R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione
134218-81-8 95%
5g
$430 2024-08-02
abcr
AB492531-1 g
1-((2R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione; .
134218-81-8
1g
€220.50 2023-06-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GC008-50mg
5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine
134218-81-8 97%
50mg
155.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GC008-200mg
5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine
134218-81-8 97%
200mg
387.0CNY 2021-07-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R13650-1g
1-((2R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione
134218-81-8 97%
1g
¥424.0 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GC008-100mg
5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine
134218-81-8 97%
100mg
300CNY 2021-05-08
A2B Chem LLC
AD73116-100mg
5'-O-T-Butyldimethylsilyl 2'-deoxy-5-iodo-uridine
134218-81-8 97%
100mg
$20.00 2024-04-20
1PlusChem
1P0080IK-250mg
5'-O-(TERT-BUTYLDIMETHYLSILYL)-5-IODO-2'-DEOXYURIDINE
134218-81-8 97%
250mg
$85.00 2023-12-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R13650-100mg
1-((2R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione
134218-81-8 97%
100mg
¥62.0 2024-07-19

5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine 関連文献

5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridineに関する追加情報

Introduction to 5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine (CAS No. 134218-81-8)

5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine, identified by its Chemical Abstracts Service number CAS No. 134218-81-8, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of nucleoside analogs, specifically modified through the introduction of a tert-butyldimethylsilyl (TBS) protective group at the 5' position and an iodine substituent at the 5' position of the uridine sugar moiety. Such modifications enhance its stability and reactivity, making it a valuable tool in synthetic chemistry and drug development.

The TBS group is a common protective group used in organic synthesis to shield hydroxyl groups from unwanted reactions, particularly in nucleophilic substitution or elimination processes. In the context of 5'-O-tert-butyldimethylsilyl-2'-deoxy-5-iodouridine, this modification allows for selective manipulation of the nucleoside without affecting other functional groups, which is crucial for constructing complex nucleic acid derivatives. The iodine substituent at the 5' position further enhances its utility as a precursor in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in the synthesis of modified oligonucleotides and analogs.

Recent advancements in nucleoside chemistry have highlighted the importance of such modified nucleosides in developing novel therapeutic agents. For instance, 5'-O-tert-butyldimethylsilyl-2'-deoxy-5-iodouridine has been utilized in the synthesis of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). These molecules are pivotal in gene therapy and have shown promise in treating various genetic disorders by specifically targeting and modulating gene expression. The stability provided by the TBS group ensures that these nucleoside analogs remain intact during their synthesis and subsequent applications, thereby maintaining their efficacy.

The iodine atom in 5'-O-tert-butyldimethylsilyl-2'-deoxy-5-iodouridine serves as an excellent handle for further functionalization. Iodine can be readily displaced by various nucleophiles under mild conditions, allowing for the introduction of diverse functional groups at strategic positions within the nucleoside structure. This versatility has made it a preferred intermediate in the construction of modified RNA and DNA analogs, which are being explored for their potential as therapeutic agents against viral infections, cancer, and other diseases.

In clinical research, 5'-O-tert-butyldimethylsilyl-2'-deoxy-5-iodouridine has been employed in preclinical studies to develop novel antiviral drugs. The ability to modify and functionalize nucleosides has led to the discovery of compounds with improved pharmacokinetic properties and enhanced therapeutic efficacy. For example, researchers have utilized this compound to synthesize modified uridine derivatives that exhibit inhibitory effects on viral polymerases, thereby preventing viral replication. Such findings underscore the importance of 5'-O-tert-butyldimethylsilyl-2'-deoxy-5-iodouridine as a key intermediate in antiviral drug development.

The synthesis of 5'-O-tert-butyldimethylsilyl-2'-deoxy-5-iodouridine involves multiple steps, including protection-deprotection strategies, halogenation reactions, and silylation processes. Each step must be carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research purposes. Techniques such as automated solid-phase synthesis and continuous flow chemistry have been particularly useful in improving the scalability and reproducibility of its synthesis.

From a biochemical perspective, 5'-O-tert-butyldimethylsilyl-2'-deoxy-5-iodouridine serves as a valuable tool for studying nucleic acid structure-function relationships. By incorporating this modified nucleoside into RNA or DNA molecules, researchers can investigate how structural modifications influence biological activity. For instance, studies have shown that certain modifications can enhance the stability of RNA duplexes or alter their interactions with cellular machinery. These insights are crucial for designing effective therapeutic agents that can modulate RNA function without unintended side effects.

The future prospects of 5'-O-tert-butyldimethylsilyl-2'-deoxy-5 iodouridine are promising, with ongoing research exploring its applications in gene editing technologies such as CRISPR-Cas systems. Modified nucleosides can be used to enhance the efficiency and specificity of guide RNAs (gRNAs), which are essential components of CRISPR-Cas systems. By optimizing the structure of gRNAs using compounds like this one, researchers aim to develop more precise gene editing tools that can target specific genomic loci with minimal off-target effects.

In conclusion, CAS No 13421881 8 plays a pivotal role in modern pharmaceutical research due to its unique structural features and versatile reactivity. Its applications span from synthesizing antisense oligonucleotides to developing novel antiviral drugs, highlighting its importance as a building block for next-generation therapeutics. As synthetic methodologies continue to evolve, it is likely that new applications for this compound will emerge, further solidifying its place as a cornerstone in nucleoside chemistry.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD